molecular formula C17H12F2N8O2 B8466731 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitropyrimidine-4,6-diamine CAS No. 1350653-25-6

2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitropyrimidine-4,6-diamine

Cat. No. B8466731
CAS RN: 1350653-25-6
M. Wt: 398.3 g/mol
InChI Key: UVLOQUNYRUZILK-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitropyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C17H12F2N8O2 and its molecular weight is 398.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitropyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitropyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1350653-25-6

Molecular Formula

C17H12F2N8O2

Molecular Weight

398.3 g/mol

IUPAC Name

2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C17H12F2N8O2/c18-9-5-10-12(16-23-14(20)13(27(28)29)15(21)24-16)25-26(17(10)22-6-9)7-8-3-1-2-4-11(8)19/h1-6H,7H2,(H4,20,21,23,24)

InChI Key

UVLOQUNYRUZILK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)C4=NC(=C(C(=N4)N)[N+](=O)[O-])N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon, 860 mg (2.32 mmol) of the compound from Example 6A were introduced into 1,4-dioxane (86 ml), and the reaction mixture was flushed with argon for 10 min. Then 3.51 ml (6.95 mmol) of hexabutylditin and 483 mg (2.55 mmol) of 2-chloro-5-nitropyrimidine-4,6-diamine (prepared by the method of Helvetica Chimica Acta (1951), 34, 835-40) were added. Subsequently 860 mg (0.744 mmol) of tetrakis(triphenylphosphine)palladium(0) were added and the reaction mixture was heated at reflux overnight. The mixture was then cooled to RT, water was added and the mixture was extracted twice with ethyl acetate. The collected organic phases were dried over sodium sulphate, filtered and concentrated. The residue was subjected to extractive stirring in ethyl acetate, and the solid was isolated by filtration and dried under high vacuum. This gave 355 mg (62% purity, 24% of theory) of the desired compound. The crude product was reacted without further purification.
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860 mg
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86 mL
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3.51 mL
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483 mg
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860 mg
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catalyst
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